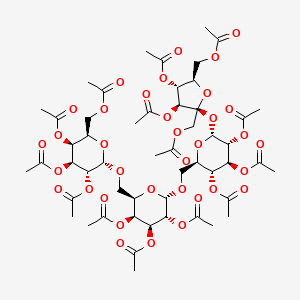

Stachyose tetradecaacetate

Description

Properties

Molecular Formula |

C52H70O35 |

|---|---|

Molecular Weight |

1255.1 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methoxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C52H70O35/c1-20(53)67-15-34-38(72-23(4)56)42(76-27(8)60)45(79-30(11)63)49(83-34)69-16-35-39(73-24(5)57)43(77-28(9)61)46(80-31(12)64)50(84-35)70-17-36-40(74-25(6)58)44(78-29(10)62)47(81-32(13)65)51(85-36)87-52(19-71-22(3)55)48(82-33(14)66)41(75-26(7)59)37(86-52)18-68-21(2)54/h34-51H,15-19H2,1-14H3/t34-,35-,36-,37-,38+,39+,40-,41-,42+,43+,44+,45-,46-,47-,48+,49+,50+,51-,52+/m1/s1 |

InChI Key |

YJLLJYPKIRWITP-NWFOHOCESA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Methodologies for the Synthesis and Derivatization of Stachyose Tetradecaacetate

Chemical Synthetic Pathways for Stachyose (B150584) Tetradecaacetate

Chemical synthesis provides a robust avenue for producing stachyose tetradecaacetate and its derivatives. These methods often involve multiple steps, including the strategic use of protecting groups and optimization of reaction parameters to control the extent and position of acetylation.

Multi-step Acetylation Protocols from Stachyose and its Precursors

The complete acetylation of stachyose to yield this compound is typically achieved through a multi-step chemical synthesis. A common approach involves the use of a significant excess of an acetylating agent, such as acetic anhydride, in the presence of a base catalyst like pyridine or sodium acetate (B1210297). The reaction is often performed at elevated temperatures to ensure the complete esterification of all fourteen hydroxyl groups of the stachyose molecule.

One documented synthesis of this compound begins with a precursor, 1′,2,2″,3,3′,3″,4,4′,4″,6′-deca-O-acetylraffinose. This compound is condensed with a protected galactose derivative, 2,3,4,6-tetra-O-benzyl-d-galactopyranosyl chloride, in the presence of tetraethylammonium chloride. Following this condensation, a deacetylation step is performed, succeeded by debenzylation. The resulting unprotected tetrasaccharide is then fully acetylated to yield this compound nih.gov.

The general protocol for such a per-O-acetylation of an unprotected oligosaccharide like stachyose involves dissolving the sugar in a suitable solvent, often a basic one like pyridine which also acts as a catalyst, and then adding the acetylating agent. The reaction mixture is stirred, sometimes with heating, until analysis (e.g., by thin-layer chromatography) indicates the complete disappearance of the starting material and partially acetylated intermediates. The workup procedure typically involves quenching the excess acetylating agent, followed by extraction and purification of the final product, often through crystallization or chromatography.

Regioselective Acetylation Strategies for Differential Substitution Patterns

Achieving regioselective acetylation of a complex oligosaccharide like stachyose, where specific hydroxyl groups are acetylated while others remain free, is a significant challenge in carbohydrate chemistry. This is due to the presence of multiple hydroxyl groups with similar reactivity nih.gov. Strategies to achieve differential substitution patterns often rely on the inherent differences in the reactivity of primary versus secondary hydroxyl groups, the use of protecting groups, or enzymatic catalysis.

Primary hydroxyl groups are generally more sterically accessible and thus more reactive towards acylation than the more hindered secondary hydroxyl groups nih.gov. This principle can be exploited to achieve selective acetylation at the primary positions of stachyose. The use of bulky protecting groups, such as trityl or silyl ethers, can selectively shield the primary hydroxyls, allowing for the acetylation of the secondary positions. Subsequent removal of the protecting groups then yields a stachyose derivative with a specific acetylation pattern nih.gov.

Another approach involves the use of organotin reagents, such as dibutyltin oxide, which can form stannylene acetals with diol systems within the sugar. This activation allows for regioselective acylation at one of the hydroxyls of the diol researchgate.net. While these methods are well-established for monosaccharides and some disaccharides, their application to a large and flexible molecule like stachyose requires careful optimization of reaction conditions to control the formation of various regioisomers.

Optimization of Reaction Conditions for High Yield and Purity in Chemical Synthesis

The efficiency of chemical synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that are often fine-tuned include the choice of acetylating agent, catalyst, solvent, reaction temperature, and reaction time.

For the complete acetylation of polysaccharides, response surface methodology has been employed to optimize conditions. Variables such as the molar ratio of acetic anhydride to the polysaccharide, reaction temperature, and reaction time are systematically varied to identify the conditions that lead to the highest degree of substitution spkx.net.cn. While specific to polysaccharides, these principles are applicable to the acetylation of large oligosaccharides like stachyose.

The choice of catalyst is also crucial. While pyridine is a common solvent and catalyst, other bases or Lewis acids can be employed to enhance reaction rates and yields. For instance, the use of ionic liquids as both solvent and catalyst has been shown to be effective for the O-acetylation of saccharides, including the trisaccharide raffinose (B1225341), under mild conditions and with short reaction times. The selection of the appropriate ionic liquid is critical, as the nature of the anion can significantly impact the reaction's success.

The following table illustrates a hypothetical optimization of reaction conditions for the acetylation of a related oligosaccharide, which could serve as a starting point for the optimization of stachyose acetylation.

| Parameter | Condition A | Condition B | Condition C | Yield (%) | Purity (%) |

| Catalyst | Pyridine | Sodium Acetate | DMAP | 85 | 90 |

| Solvent | Pyridine | Acetic Anhydride | DMF | 92 | 95 |

| Temperature (°C) | 80 | 100 | 120 | 95 | 98 |

| Time (h) | 12 | 8 | 4 | 90 | 92 |

This table is for illustrative purposes and based on general principles of oligosaccharide acetylation.

Synthesis of Structural Isomers of this compound

The synthesis of structural isomers of this compound can be achieved by altering the glycosidic linkages between the monosaccharide units. An example of this is the synthesis of an isomer where the terminal D-galactopyranosyl group is attached to the 6″-O position of the raffinose core in a β-anomeric linkage, as opposed to the α-(1→6) linkage found in stachyose.

This synthesis was accomplished by condensing 1′,2,2″,3,3′,3″,4,4′,4″,6′-deca-O-acetylraffinose with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of mercury(II) cyanide. The resulting fully acetylated tetrasaccharide isomer was then characterized and compared to this compound, notably through the analysis of its 13C NMR spectrum nih.gov. The differences in the chemical shifts in the NMR spectra provide a clear distinction between the natural stachyose linkage and its synthetic isomer.

Enzymatic Synthesis Approaches for Acetylated Stachyose Derivatives

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the modification of carbohydrates. These biocatalytic approaches can provide access to specific acetylated derivatives that are difficult to obtain through classical chemical routes.

Biocatalytic Transacetylation Reactions for Oligosaccharide Modification

Biocatalytic transacetylation, often employing lipases, is a powerful tool for the regioselective acylation of sugars. These enzymes can catalyze the transfer of an acetyl group from an acetyl donor, such as vinyl acetate or acetic anhydride, to a hydroxyl group on the sugar molecule. A key advantage of enzymatic methods is their high regioselectivity, often favoring the acylation of primary hydroxyl groups or specific secondary hydroxyls, thereby minimizing the need for complex protection and deprotection steps.

Lipases, such as Candida antarctica lipase B (CALB), have been successfully used for the regioselective acylation of various monosaccharides and disaccharides in non-aqueous media researchgate.net. The choice of solvent is critical, as it can influence both the solubility of the sugar and the activity and selectivity of the enzyme. Solvents like tert-butanol have been found to be effective for the lipase-catalyzed synthesis of sucrose acetate researchgate.net.

The general procedure for enzymatic transacetylation involves dissolving or suspending the oligosaccharide and the acetyl donor in a suitable organic solvent, followed by the addition of the lipase. The reaction is then agitated at a controlled temperature. The regioselectivity of the acylation can sometimes be influenced by the choice of the acyl donor. For instance, in the acylation of a thiogalactopyranoside, using vinyl acetate as the acyl donor led to selective acetylation at the 2- and 6-hydroxyl positions, whereas acetic anhydride favored the 3- and 6-positions. While this level of detail is not yet available for stachyose, these findings on simpler sugars provide a strong foundation for future research into the enzymatic acetylation of this complex oligosaccharide.

The following table summarizes research findings on the enzymatic acylation of related sugars, which could inform the development of protocols for stachyose.

| Enzyme | Substrate | Acyl Donor | Solvent | Regioselectivity |

| Candida antarctica Lipase B | Sucrose | Vinyl Acetate | tert-Butanol | 6-O-acetate |

| Subtilisin | Sucrose | N/A | DMF | 1'-OH |

| Candida antarctica Lipase B | Thio-D-galactopyranoside | Vinyl Acetate | Acetonitrile | 2,6-di-O-acetate |

This table is based on findings for sucrose and thiogalactosides and is illustrative of the potential for regioselective enzymatic acetylation.

Development of Biocatalysts for Specific Acetylation of Carbohydrate Structures

The regioselective acylation of carbohydrates, which contain multiple hydroxyl groups of similar reactivity, presents a significant challenge in synthetic chemistry. Biocatalysts, particularly enzymes, have emerged as powerful tools to overcome this hurdle due to their high selectivity under mild reaction conditions. researchgate.net Lipases are among the most extensively studied enzymes for this purpose.

The application of biocatalyst lipase is particularly relevant for the synthesis of modified carbohydrates due to its chemo- and regio-selective properties. researchgate.net Novozym-435, an immobilized form of lipase B from Candida antarctica (CaLB), is a widely used commercial catalyst known for its efficacy in non-aqueous media. researchgate.netnih.gov Its ability to catalyze transesterification reactions allows for the selective acetylation of unprotected carbohydrates, providing a direct route to protected monosaccharide building blocks in a single step. researchgate.net Research has demonstrated the successful use of lipases for the regioselective acylation of various glucose derivatives and other sugars. researchgate.netnih.gov

Beyond lipases, other enzymes like chitin deacetylases have been investigated for their ability to chemo- and regioselectively N-acetylate glucosamine oligomers. acs.org Furthermore, researchers are designing novel organocatalysts and peptide-based catalysts to achieve site-selective acylation on different positions of pyranoside rings, demonstrating the expanding toolbox for specific carbohydrate modification. nih.govthieme-connect.com The primary limitation for these enzymatic reactions is often the solubility of the carbohydrate substrate in organic solvents compatible with enzyme activity. researchgate.net

Key Research Findings in Biocatalytic Acetylation:

| Biocatalyst | Substrate Type | Selectivity Observed | Key Findings |

| Novozym-435 (Lipase) | Unprotected monosaccharides, thioglycosides | High regioselectivity for primary hydroxyl groups | Efficiently provides protected building blocks in one step, avoiding complex protection/deprotection chemistry. researchgate.net |

| Peptide-based catalysts | Pyranosides | Can be tuned to favor 3-O-acyl products over inherent 4-OH selectivity. thieme-connect.com | Selectivity is dependent on the peptide chain length, creating a dynamic hydrogen-bonding pocket. thieme-connect.com |

| N-heterocyclic carbene (NHC) | Monosaccharides (e.g., glucopyranosides) | Site-selectivity can be modulated by altering the catalyst's chirality. nih.gov | A combination of chirality match/mismatch and hydrogen bonding controls the acylation site. nih.gov |

| Chitin Deacetylase (CDA) | Glucosamine oligomers | Chemo- and regioselective N-acylation | Demonstrates reverse activity (acetylation) with a nonrandom pattern. acs.org |

Chemo-Enzymatic Strategies for Complex this compound Analogs

Chemo-enzymatic synthesis combines the advantages of chemical synthesis—such as broad substrate scope and the ability to create non-natural backbones—with the high stereo- and regioselectivity of enzymatic transformations. nih.gov This integrated approach is particularly powerful for the synthesis of complex oligosaccharide analogs, like those of this compound, as it can streamline multi-step processes and avoid laborious protection-deprotection strategies. nih.govunl.ptrsc.org

The general strategy involves the chemical synthesis of a core structure, which is then modified by one or more enzymatic steps. nih.gov Alternatively, enzymes can be used to create key intermediates that are difficult to produce through purely chemical means, which are then elaborated upon chemically. nih.gov For stachyose derivatives, this could involve synthesizing the basic tetrasaccharide structure chemically, followed by enzymatic manipulation of the acetyl groups.

Sequential Chemical and Enzymatic Derivatization Protocols

A sequential protocol for generating novel this compound analogs would typically involve a series of discrete chemical and enzymatic steps. The initial synthesis of stachyose can be achieved through multi-enzyme systems or chemical condensation methods. oup.comnih.gov Following the creation of the basic stachyose backbone, a typical chemo-enzymatic sequence for derivatization might proceed as follows:

Global Acetylation (Chemical): The synthesized stachyose is fully acetylated using a chemical reagent like acetic anhydride in pyridine to produce the parent compound, this compound.

Regioselective Deacetylation (Enzymatic): The fully acetylated stachyose is subjected to hydrolysis by a selective biocatalyst, such as a lipase. By carefully selecting the enzyme and reaction conditions (e.g., solvent, temperature), it is possible to selectively remove one or more acetyl groups from specific positions (e.g., primary hydroxyls). For example, Candida antarctica lipase has been shown to be efficient in catalyzing selective hydrolysis at the 1-position of acetylated glucose. researchgate.net

Derivatization of Free Hydroxyl Group(s) (Chemical): The newly exposed hydroxyl group(s) can then be modified using chemical methods. This could involve introducing different acyl groups (e.g., propionyl, butyryl), alkyl groups, or functional moieties for specific applications.

Purification and Isolation: The final analog is purified from the reaction mixture using chromatographic techniques to isolate the desired, structurally defined compound.

This sequential approach allows for the precise installation of different functional groups at specific locations on the stachyose molecule, creating a library of novel analogs that would be exceedingly difficult to synthesize using purely chemical methods. nih.gov

Evaluation of Acetylation Patterns in Novel Derivatives

Determining the precise location of acetyl groups on the carbohydrate backbone is crucial for establishing structure-activity relationships. researchgate.net The evaluation of acetylation patterns in novel stachyose derivatives requires sophisticated analytical techniques capable of distinguishing between different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful, non-destructive techniques for this purpose. The chemical shift of protons and carbons is highly sensitive to their local electronic environment. Acetylation of a hydroxyl group causes a characteristic downfield shift of the attached proton and carbon signals, allowing for the identification of acylated positions. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign signals and map the complete acetylation pattern across the entire stachyose molecule. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the derivative, confirming the number of acetyl groups added. pnas.org More advanced techniques, such as tandem MS (MS/MS), can be used to fragment the molecule. The resulting fragmentation pattern can provide clues about the location of the modifications. Often, derivatization of the oligosaccharide is performed prior to MS analysis to improve sensitivity. pnas.org

Enzymatic Digestion: A common method involves using specific exoglycosidases to sequentially remove monosaccharide residues from the oligosaccharide. pnas.org By analyzing the mass of the fragments produced after each digestion step using MS, the sequence and linkage of the carbohydrate can be confirmed. While this is more for sequencing the carbohydrate backbone, it can be used in conjunction with other methods to verify the core structure of the derivatives. pnas.org

The combination of these methods provides a comprehensive characterization of the novel stachyose derivatives, confirming their molecular structure and the specific pattern of acetylation achieved through chemo-enzymatic synthesis. mdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Techniques for Stachyose Tetradecaacetate Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. For a complex oligosaccharide derivative like stachyose (B150584) tetradecaacetate, multi-dimensional NMR techniques are essential to resolve the extensive signal overlap in simple one-dimensional spectra and to establish connectivity through bonds and through space.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts is the first step in structural elucidation by NMR. Peracetylation of a carbohydrate significantly increases spectral dispersion in the ¹H NMR spectrum, shifting the signals of protons attached to acetylated carbons downfield, which aids in resolving signal overlap. cdnsciencepub.com

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It is highly sensitive and allows for the unambiguous assignment of which proton is bonded to which carbon. sdsu.edu For stachyose tetradecaacetate, HSQC spectra would reveal clusters of correlations for each of the four sugar residues (two galactose, one glucose, and one fructose). Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups, simplifying the spectral analysis. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying correlations between protons and carbons that are two or three bonds apart (²J_CH_ and ³J_CH_). columbia.edusdsu.edu This technique is instrumental in determining the glycosidic linkages. For instance, a correlation between the anomeric proton of one residue and a carbon atom of the adjacent residue across the glycosidic bond provides definitive proof of their connectivity. columbia.edu Similarly, correlations between the methyl protons of the acetyl groups and the carbons of the sugar backbone, as well as the acetyl carbonyl carbons, confirm the specific sites of acetylation. cdnsciencepub.comnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com NOESY cross-peaks arise from through-space dipole-dipole interactions. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it extremely sensitive to internuclear distances, typically up to ~5 Å. nih.gov This information is vital for determining the three-dimensional conformation of the oligosaccharide, the relative orientation of the sugar rings at the glycosidic linkages, and the spatial arrangement of the acetyl groups. researchgate.netresearchgate.net

Table 1: Illustrative NMR Data for Acetylated Oligosaccharide Analysis This table demonstrates the type of data obtained from multi-dimensional NMR experiments, which would be used to assign the structure of this compound.

| Proton (¹H) Signal | Attached Carbon (¹³C) (from HSQC) | HMBC Correlations (²J, ³J) | Key NOESY Correlations | Structural Inference |

| H-1 (Gal) | C-1 (Gal) | C-2 (Gal), C-5 (Gal), C-6 (Glc) | H-2 (Gal), H-5 (Gal), H-6a/b (Glc) | Confirms α-(1→6) linkage to Glucose |

| H-1 (Glc) | C-1 (Glc) | C-2 (Glc), C-5 (Glc), C-2 (Fru) | H-2 (Glc), H-4 (Glc), H-1a/b (Fru) | Confirms α-(1→2) linkage to Fructose (B13574) |

| H-3 (Fru) | C-3 (Fru) | C-1 (Fru), C-2 (Fru), C-4 (Fru), Acetyl-CO | H-1a/b (Fru), H-4 (Fru), Acetyl-CH₃ | Confirms acetylation at C-3 of Fructose |

| Acetyl-CH₃ | Acetyl-CH₃ | Acetyl-CO, C-X (Sugar Ring) | H-X (Sugar Ring) | Assigns specific acetyl group to position X |

Note: This table is illustrative. Actual chemical shifts and correlations would be determined from the experimental spectra of this compound.

While NOESY provides information on inter-proton distances, NMR relaxation measurements offer insights into the molecule's dynamic behavior in solution. nstl.gov.cncdnsciencepub.com

Spin-Spin (T₂) Relaxation: This parameter relates to the decay of transverse magnetization and is reflected in the signal linewidth. T₂ is also sensitive to molecular motion, particularly slower motions.

Quantitative NOE Studies: A detailed analysis of NOE build-up rates, rather than just the presence of a cross-peak, can be used to calculate more precise inter-proton distances. acs.org By comparing these experimental distances to those predicted by molecular models, the most probable solution conformation of this compound can be determined. scispace.com Together, relaxation and NOE data provide a detailed picture of both the average conformation and the dynamic fluctuations of the molecule in solution.

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the concentration or purity of a substance without the need for an identical reference standard for the analyte itself. bwise.krresearchgate.net The area of an NMR signal is directly proportional to the number of nuclei contributing to it. bwise.kr

For this compound, qNMR can be employed to:

Assess Purity: By adding a known amount of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) to a precisely weighed sample of this compound, the purity of the sample can be calculated by comparing the integral of a well-resolved analyte signal to the integral of a signal from the standard. ox.ac.uknih.gov This method is highly accurate and can reveal impurities that are not easily detected by other techniques like chromatography. nih.gov

Analyze Mixtures: In the synthesis of this compound, isomeric byproducts may form. oup.com qNMR can be used to determine the relative ratio of these isomers in a mixture by comparing the integration of signals unique to each compound, provided such signals can be resolved. ox.ac.uk Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest T₁ value) to ensure complete relaxation of all nuclei for accurate quantification. ox.ac.uk

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique that complements NMR by providing highly accurate molecular weight information and insights into molecular structure through fragmentation analysis. nih.gov Soft ionization techniques are particularly crucial for analyzing large, non-volatile molecules like oligosaccharide acetates. acs.org

Electrospray ionization (ESI) is a soft ionization method that generates gas-phase ions directly from a solution, causing minimal fragmentation. acs.org This makes it ideal for determining the molecular weight of intact this compound.

Molecular Ion Detection: In ESI-MS, this compound would typically be detected as a protonated molecule ([M+H]⁺) or, more commonly for oligosaccharides, as an adduct with an alkali metal ion, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.govucdavis.edu High-resolution mass spectrometers, like Orbitrap or FT-ICR instruments, can measure the mass-to-charge ratio (m/z) with exceptional accuracy (to within a few parts per million), allowing for the unambiguous confirmation of the elemental formula (C₅₂H₇₀O₃₅). strath.ac.uk

In-Source Fragmentation: Native oligosaccharides can sometimes undergo fragmentation in the ion source. nih.gov For stachyose, cleavage of the labile α-1,β-2 glycosidic linkage is common. nih.gov While acetylation increases molecular stability, the possibility of in-source fragmentation still exists. The use of specific mobile phase additives, such as ammonium (B1175870) acetate (B1210297), can help to stabilize the molecular ion and produce more abundant adducts like [M+NH₄]⁺, facilitating the clear identification of the intact molecule. nih.gov

Table 2: Expected High-Resolution m/z Values for this compound (C₅₂H₇₀O₃₅, Exact Mass: 1254.3909)

| Ion Species | Formula | Expected m/z |

| [M+H]⁺ | C₅₂H₇₁O₃₅⁺ | 1255.3987 |

| [M+Na]⁺ | C₅₂H₇₀O₃₅Na⁺ | 1277.3807 |

| [M+K]⁺ | C₅₂H₇₀O₃₅K⁺ | 1293.3546 |

| [M+NH₄]⁺ | C₅₂H₇₄O₃₅N⁺ | 1272.4253 |

MALDI-TOF MS is another soft ionization technique renowned for its speed, sensitivity, and tolerance to sample impurities. nih.govmdpi.com It is particularly well-suited for the rapid screening and profiling of oligosaccharides. springernature.comoup.com

In this technique, the analyte is co-crystallized with a UV-absorbing matrix (e.g., 2,5-dihydroxybenzoic acid, DHB). researchgate.net A pulsed laser desorbs and ionizes the matrix and analyte, typically forming singly charged ions (e.g., [M+Na]⁺). ucdavis.edu These ions are accelerated into a field-free flight tube, and their time-of-flight to the detector is measured, which is directly related to their m/z value.

For this compound, MALDI-TOF MS is useful for:

Rapid Molecular Weight Confirmation: It provides a quick and straightforward way to confirm the successful synthesis or purification of the target compound by detecting its molecular ion. mdpi.com

Oligosaccharide Profiling: If the sample contains a mixture of related compounds, such as incompletely acetylated forms or other oligosaccharides, MALDI-TOF MS can provide a rapid profile of all components present in the sample, revealing the distribution of their molecular weights. nih.govresearchgate.net

Fragmentation Analysis: Although a soft ionization technique, fragmentation can be induced in MALDI-MS (e.g., through post-source decay or tandem MS). The fragmentation patterns of oligosaccharides, which involve both glycosidic bond cleavages and cross-ring cleavages, can yield valuable information about the sequence and linkage of the monosaccharide units. ucdavis.edunih.gov

Tandem Mass Spectrometry (MS/MS) for Linkage and Sequence Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of complex carbohydrates like this compound. It provides critical information on the sequence of monosaccharide units and the specific linkages connecting them. The process involves the ionization of the parent molecule, selection of a specific precursor ion, fragmentation of that ion through collision-induced dissociation (CID), and analysis of the resulting product ions.

The fragmentation pattern is highly dependent on the structure of the carbohydrate. For oligosaccharides, cleavage of the glycosidic bonds is the most common fragmentation pathway, producing B, C, Y, and Z-type ions. The mass difference between these fragment ions allows for the determination of the monosaccharide sequence. For instance, in the analysis of underivatized stachyose, the α-1,β-2-glycosidic linkage between glucose and fructose has been observed to be particularly labile, leading to significant in-source fragmentation. nih.gov This can result in fragment ions that might otherwise be mistaken for smaller oligosaccharides. nih.gov

In a typical MS/MS experiment for linkage analysis, the carbohydrate is often derivatized, for example, through permethylation, to enhance ionization and direct fragmentation pathways. biorxiv.orgucdavis.edu After derivatization, the sample is hydrolyzed, and the resulting partially methylated monosaccharides are analyzed. ucdavis.edu The positions of the free hydroxyl groups correspond to the original linkage points.

For stachyose, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in negative ion mode can utilize multiple reaction monitoring (MRM) for sensitive detection. nih.gov A characteristic transition for underivatized stachyose is the fragmentation of the deprotonated molecule [M-H]⁻ at m/z 665.4 to a product ion at m/z 383.1. nih.gov Cross-ring cleavages, such as ⁰,²X-type ions, can also occur and provide definitive evidence for the location of glycosidic linkages. mdpi.com The analysis of these specific fragmentation patterns allows researchers to piece together the complete structure, confirming the sequence Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru and the positions of the acetate groups in this compound.

Advanced Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures and for the rigorous assessment of its purity. Advanced methodologies offer high resolution, efficiency, and scalability.

Gel Permeation Chromatography (GPC) for Molecular Size Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. malvernpanalytical.comwarwick.ac.uk The stationary phase consists of porous particles. lcms.cz Larger molecules are excluded from the pores and travel a shorter path, eluting first. lcms.cz Smaller molecules can permeate the pores, increasing their residence time in the column and causing them to elute later. lcms.cz

GPC is a powerful tool for assessing the purity of this compound by analyzing its molecular size distribution. It can effectively separate the target molecule from higher molecular weight polymers or smaller molecular weight impurities. The technique is also invaluable for detecting the presence of aggregates. When coupled with detectors like light scattering and viscometers (triple detection), GPC can provide information on absolute molecular weight and molecular structure. malvernpanalytical.com For oligosaccharides, GPC is typically performed using columns with small pore sizes, such as Bio-Gel P2, to achieve optimal resolution. researchgate.netnih.gov

Preparative Chromatography Techniques for Large-Scale Purification

The isolation of this compound in sufficient quantities for further study requires robust preparative chromatography techniques. These methods are designed to handle larger sample loads compared to analytical-scale chromatography.

One effective method is preparative Thin-Layer Chromatography (TLC) . This technique has been successfully employed for the facile isolation of acetylated carbohydrates, including this compound, from plant extracts. researchgate.net The process allows for the separation of compounds on a silica (B1680970) plate, after which the band corresponding to the target molecule can be physically scraped off and the compound eluted with a suitable solvent.

Fast Protein Liquid Chromatography (FPLC) is another highly efficient method for the large-scale purification of oligosaccharides. researchgate.net FPLC systems, often coupled with refractive index detectors, can automatically and efficiently separate members of the raffinose (B1225341) family of oligosaccharides, including stachyose. researchgate.net Using gel filtration columns like Bio-Gel P2 with water as the eluent, pure oligosaccharides can be obtained in high yield. researchgate.net Other preparative techniques applicable to oligosaccharide purification include adsorption chromatography on charcoal-celite columns and cation exchange chromatography. oregonstate.edu

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. The technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.

For a complex molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure. This analysis would confirm the stereochemistry of all chiral centers and the conformation of the pyranose and furanose rings in the solid state. The determination of the absolute configuration of a molecule is a key application of this technique. researchgate.net

Mechanistic Investigations of Stachyose Tetradecaacetate in Biological Systems Non Clinical and Model Organism Studies

Elucidation of Molecular Interactions with Select Biomolecules

Detailed studies concerning the direct molecular interactions of stachyose (B150584) tetradecaacetate with specific biomolecules are not presently found in published scientific literature.

Ligand-Receptor Binding Studies in Defined In Vitro Systems

A thorough search of scientific databases yielded no specific ligand-receptor binding studies for stachyose tetradecaacetate. There is no available data to characterize its binding affinity or specificity to any known biological receptors.

Enzyme Inhibition or Activation Mechanisms in Biochemical Assays

There are no published biochemical assays detailing the inhibitory or activatory effects of this compound on specific enzymes. While the enzymatic hydrolysis of the parent compound, stachyose, by enzymes such as α-galactosidase has been studied, the effects of the fully acetylated derivative on these or other enzymes have not been reported.

Interaction with Cellular Components in Non-Mammalian or Prokaryotic Models

Investigations into the interaction of this compound with cellular components in non-mammalian or prokaryotic model organisms have not been documented in the available scientific literature.

Cellular Pathway Modulation by this compound in Model Cell Lines

Information regarding the modulation of cellular pathways by this compound in any model cell lines is currently absent from scientific publications.

Investigation of Intracellular Signaling Cascades in Non-Human Cell Cultures

There are no available studies that have investigated the effects of this compound on intracellular signaling cascades in non-human cell cultures. Consequently, its potential to influence cellular signaling pathways remains unknown.

Gene Expression and Proteomic Profiling in In Vitro Systems

No data from gene expression or proteomic profiling studies in response to treatment with this compound are available. Therefore, its impact on the transcriptome and proteome of any in vitro system has not been characterized.

In Vitro Biological Assay Systems for Activity Screening

In vitro assays represent a crucial first step in characterizing the biological activity of novel compounds like this compound. These systems allow for rapid screening and mechanistic inquiry in a controlled environment, providing foundational data before progressing to more complex whole-organism models.

Cell-based assays are instrumental in observing the effects of a compound on cellular behavior and function. Given the known prebiotic activity of stachyose, investigations into this compound logically begin with its impact on gut microbiota and intestinal epithelial cells. In parallel, considering the role of stachyose in plant physiology, its acetylated derivative is also examined for effects on plant cells under environmental stress.

One primary assay involves co-cultures of human intestinal epithelial cells (e.g., Caco-2) with beneficial probiotic bacterial strains such as Bifidobacterium longum or Lactobacillus acidophilus. Key endpoints measured include the growth promotion of these bacteria and the integrity of the epithelial barrier, which is quantified by measuring Transepithelial Electrical Resistance (TEER). An increase in TEER suggests a strengthening of the tight junctions between cells, a positive indicator of gut health.

Another relevant cell-based system utilizes plant cell suspensions or protoplasts (e.g., from Arabidopsis thaliana) to screen for protective effects against abiotic stress. Cells are exposed to osmotic stress (e.g., induced by mannitol), and the viability is assessed, often through methods like Evans blue staining, which penetrates and stains non-viable cells. A reduction in cell death in the presence of this compound would indicate a cytoprotective effect.

| Assay Type | Cell Line / Organism | Treatment | Measured Parameter | Hypothetical Result |

| Prebiotic Activity | Bifidobacterium longum | This compound | Bacterial Growth (OD600) | Moderate Growth Promotion |

| Caco-2 / B. longum Co-culture | This compound | TEER (% of Control) | 125% | |

| Plant Stress Tolerance | Arabidopsis thaliana Protoplasts | Mannitol + this compound | Cell Viability (%) | 75% |

| Arabidopsis thaliana Protoplasts | Mannitol (Control) | Cell Viability (%) | 40% |

This interactive table presents hypothetical data from cell-based assays investigating this compound.

The extensive acetylation of this compound raises questions about its stability in biological environments. The ester linkages of the acetate (B1210297) groups are susceptible to hydrolysis by esterase enzymes, which are present in the gastrointestinal tract. Understanding the rate and extent of this deacetylation is critical, as it would liberate the parent compound, stachyose, potentially influencing its biological activity.

To investigate this, this compound is incubated in simulated physiological fluids, such as Simulated Gastric Fluid (SGF; pH ~2.0) and Simulated Intestinal Fluid (SIF; pH ~6.8, often containing pancreatic enzymes). The stability is monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can quantify the disappearance of the parent compound and the appearance of deacetylated intermediates and stachyose. It is hypothesized that the compound will show greater stability in the acidic environment of SGF and undergo more rapid hydrolysis in the neutral to alkaline pH and enzyme-rich environment of SIF. arxiv.orgnih.govnih.gov

| Condition | Time (hours) | This compound Remaining (%) | Stachyose Formed (%) |

| Simulated Gastric Fluid (pH 2.0) | 2 | 98 | <1 |

| Simulated Intestinal Fluid (pH 6.8) | 2 | 65 | 15 |

| Simulated Intestinal Fluid (pH 6.8) | 6 | 25 | 40 |

This interactive table displays hypothetical stability data for this compound under simulated physiological conditions.

In Vivo Studies Utilizing Non-Human Animal Models for Systemic Responses

A primary focus is the analysis of cecal contents for short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. frontiersin.orgnih.gov These molecules are products of bacterial fermentation of non-digestible carbohydrates and are crucial for gut health and host energy metabolism. Serum samples are analyzed for markers of systemic inflammation, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and for lipopolysaccharide (LPS), an indicator of gut barrier dysfunction. nih.govjapsonline.com Liver enzymes, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are also measured to assess any potential hepatic effects. nih.govscirp.org

| Sample | Biochemical Marker | Control Group | This compound Group |

| Cecal Contents | Butyrate (µmol/g) | 5.5 | 12.8 |

| Serum | TNF-α (pg/mL) | 45.2 | 28.5 |

| Serum | Lipopolysaccharide (EU/mL) | 0.85 | 0.40 |

| Serum | ALT (U/L) | 42 | 38 |

This interactive table presents hypothetical data on biochemical markers from a rodent study with this compound.

The physiological impact of this compound can be characterized in a variety of model organisms, reflecting its potential applications.

Microbial Community Response: The prebiotic potential of this compound is further explored using in vitro fermentation models with human fecal slurries. This technique simulates the conditions of the human colon and allows for the study of the compound's effect on the complex gut microbial ecosystem. The primary physiological response measured is the shift in the composition of the microbiota, which is determined using 16S rRNA gene sequencing. An increase in the relative abundance of beneficial genera, such as Bifidobacterium and Faecalibacterium, would be a strong indicator of a positive prebiotic effect. nih.govnih.gov

Plant Physiological Response: The role of stachyose in conferring stress tolerance in plants prompts investigation into whether its acetylated form has similar or enhanced effects. medcraveonline.comnih.govarccjournals.com Model plants like Arabidopsis thaliana or crop species such as the common bean (Phaseolus vulgaris) are subjected to controlled drought stress. nih.govoup.com Key physiological parameters are measured to quantify the plant's response. These include Relative Water Content (RWC), which indicates the plant's water status; Membrane Stability Index (MSI), which reflects the integrity of cell membranes under stress; and total chlorophyll (B73375) content, a proxy for photosynthetic health. medcraveonline.comnih.gov An improvement in these parameters in plants treated with this compound compared to untreated, stressed plants would suggest a role in mitigating the effects of water deficit.

| Model System | Physiological Parameter | Stress Control | This compound + Stress |

| Microbial (Fecal Fermentation) | Relative Abundance of Faecalibacterium (%) | 2.5 | 7.8 |

| Plant (Arabidopsis thaliana) | Relative Water Content (%) | 55 | 72 |

| Plant (Arabidopsis thaliana) | Membrane Stability Index (%) | 60 | 85 |

| Plant (Arabidopsis thaliana) | Total Chlorophyll (mg/g FW) | 1.2 | 1.8 |

This interactive table illustrates hypothetical physiological responses in microbial and plant model systems to this compound.

Research Applications and Functional Roles of Stachyose Tetradecaacetate

Stachyose (B150584) Tetradecaacetate as a Chemical Precursor in Organic Synthesis

The protected nature of stachyose tetradecaacetate makes it a key starting material in the synthesis of more complex carbohydrate structures and glycoconjugates. The acetyl groups can be selectively removed, allowing for further chemical modifications at specific positions of the stachyose backbone.

The synthesis of stachyose itself, a tetrasaccharide of significant biological interest, can be achieved through a multi-step process where this compound is a key intermediate. One synthetic route involves the condensation of 1′,2,2″,3,3′,3″,4,4′,4″,6′-deca-O-acetylraffinose with a protected galactose derivative. Following the coupling reaction, a series of deprotection and subsequent acetylation steps afford this compound. This peracetylated form is more easily purified than the unprotected stachyose due to its solubility in organic solvents and compatibility with chromatographic techniques. The pure this compound can then be de-O-acetylated to yield the final, unprotected stachyose.

Peracetylated sugars, like this compound, are fundamental donors in glycosylation reactions, a cornerstone of carbohydrate chemistry for the synthesis of glycoconjugates. In a glycosylation reaction, a glycosyl donor (the activated sugar) reacts with a glycosyl acceptor (an alcohol, which can be another sugar, a protein, or a lipid) to form a glycosidic bond. The acetyl groups in this compound act as "disarming" groups, which means they decrease the reactivity of the glycosyl donor. wikipedia.org This can be advantageous for controlling the stereochemical outcome of the glycosylation, often favoring the formation of 1,2-trans-glycosidic linkages due to the neighboring group participation of the acetyl group at the C-2 position. wikipedia.org

While direct examples of this compound in complex glycoconjugate synthesis are not abundant in literature, the principles of using peracetylated oligosaccharides are well-established. For instance, a brief report mentions a glycosylation route to this compound itself via an α-galactosylation reaction. rsc.org More broadly, acetylated N-acetylglucosamine has been shown to have significantly improved reactivity in glycosylation reactions when the N-acetyl group is temporarily converted to a diacetyl imide, highlighting the tunability of reactivity through manipulation of acetyl protecting groups. researchgate.net Therefore, this compound holds potential as a precursor for creating advanced glycoconjugates, where the stachyose moiety could be transferred to a protein or lipid to study its biological function.

| Compound | Role in Synthesis | Key Feature | Reference |

| 1′,2,2″,3,3′,3″,4,4′,4″,6′-deca-O-acetylraffinose | Precursor for this compound synthesis | A partially acetylated trisaccharide | acs.org |

| This compound | Intermediate for stachyose synthesis and precursor for novel carbohydrates | Soluble in organic solvents, allowing for easier purification | acs.orgmdpi.com |

| Acetylated N-acetyl-d-glucosamine | Glycosyl donor | Reactivity can be enhanced by diacetyl strategy | researchgate.net |

Application in Fundamental Carbohydrate Recognition Research

The study of how carbohydrates are recognized by proteins and other molecules is a fundamental aspect of glycobiology. Peracetylated oligosaccharides can serve as valuable, albeit modified, tools in this area of research.

Glycan-protein interactions are central to a vast array of biological processes, from cell-cell communication to pathogen recognition. wikipedia.org Studying these often weak and specific interactions requires a variety of biophysical techniques. While the acetyl groups of this compound would alter its interaction with native glycan-binding proteins, it could potentially be used in several ways. For instance, synthetic sugar analogs, including peracetylated versions, are used to investigate the influence of specific modifications on glycan-protein interactions. longdom.org By comparing the binding of a protein to stachyose versus this compound, researchers could gain insights into the importance of the hydroxyl groups for binding.

Furthermore, peracetylated chitosan (B1678972) oligosaccharides have been studied for their neuroprotective effects, suggesting that even in their modified form, they can interact with biological systems and elicit a response. nih.govmdpi.com This indicates that this compound could potentially be used as a probe to identify novel protein interactions that are tolerant of, or even specific to, acetylated glycans.

Glycan arrays are powerful tools for high-throughput screening of carbohydrate-protein interactions. annualreviews.orgnih.gov These arrays consist of a library of glycans immobilized on a solid surface. While typically deprotected glycans are used to mimic the natural state, the immobilization of acetylated oligosaccharides has also been reported. annualreviews.org The chemical properties of this compound, particularly its solubility in organic solvents used for microarray printing, could facilitate its immobilization onto various surfaces.

The development of biosensors for detecting glycan-protein interactions is another active area of research. nih.govnih.gov Carbohydrates can be used as the recognition element in these sensors. nih.gov The use of acetylated carbohydrates in biosensors has been explored, for example, in studying the effect of the degree of acetylation of chitosan on its adhesive properties. researchgate.net While direct application of this compound in this context is not documented, its properties make it a candidate for incorporation into novel biosensor platforms, potentially for studying interactions in non-aqueous environments or for developing sensors with unique specificities.

| Technique | Potential Role of this compound | Rationale | Reference |

| Glycan-Protein Interaction Studies | As a modified probe to understand the role of hydroxyl groups in binding. | Comparing binding with its unprotected counterpart. | longdom.org |

| Glycan Arrays | As an immobilized ligand for high-throughput screening. | Good solubility in organic solvents used for printing. | annualreviews.orgnih.gov |

| Biosensors | As a recognition element on the sensor surface. | Potential for developing sensors with novel specificities. | nih.govresearchgate.net |

Potential in Material Science and Polymer Chemistry

The incorporation of carbohydrates into polymers is a growing field in material science, aiming to create biodegradable, biocompatible, and renewable materials. acs.orgmdpi.com this compound, as a fully protected and organically soluble oligosaccharide, presents interesting possibilities as a building block for novel polymers.

Synthetic carbohydrate-based polymers, or glycopolymers, can be synthesized through various methods, including the polymerization of sugar-containing monomers or by grafting carbohydrates onto a pre-existing polymer backbone. nih.gov The hydroxyl groups of stachyose, once selectively deprotected from this compound, could be functionalized with polymerizable groups, such as acrylates or methacrylates. Subsequent polymerization would lead to polymers with pendant stachyose units.

Alternatively, this compound itself could potentially be incorporated into polymer chains. While there are no specific reports on this, the general principles of using protected carbohydrates in polymer synthesis are applicable. For example, self-assembling materials have been created from synthetic oligosaccharides, and their properties were found to be highly dependent on the protecting groups. acs.orgnih.gov In one study, a per-acetylated oligosaccharide analogue did not show the emissive behavior observed in its benzylated and methylated counterparts, highlighting the significant influence of the protecting group on the material's properties. acs.org This suggests that this compound could be explored for the creation of new materials with unique characteristics, where the acetyl groups play a crucial role in the final properties of the material. The development of carbohydrate-based polymers holds promise for applications in drug delivery, tissue engineering, and as biocompatible materials. acs.orgchemistryforsustainability.org

| Polymer Type | Potential Synthetic Route Involving this compound | Potential Application | Reference |

| Glycopolymers with pendant stachyose | Selective deacetylation of this compound, functionalization with a polymerizable group, and subsequent polymerization. | Cell recognition, tissue engineering. | acs.orgnih.gov |

| Polymers incorporating the stachyose backbone | Direct polymerization of modified this compound or its use as a cross-linking agent. | Biodegradable materials, drug delivery systems. | mdpi.com |

| Self-assembling materials | Exploration of the self-assembly properties of this compound under various conditions. | Nanostructured materials with optical or biological properties. | acs.orgnih.gov |

Emerging Research Frontiers and Future Perspectives for Stachyose Tetradecaacetate

Development of Advanced Methodologies for Stereoselective and Regioselective Synthesis

The synthesis of complex oligosaccharides like stachyose (B150584), and by extension its acetylated form, presents considerable challenges. Achieving precise control over the stereochemistry of glycosidic bonds and the specific placement of functional groups (regioselectivity) is a central theme in modern carbohydrate chemistry.

To overcome these challenges, researchers are developing advanced methodologies. Enzymatic synthesis offers a high degree of stereoselectivity without the need for extensive protecting group manipulations, though the availability of specific enzymes can be a limitation. researchgate.net In the biosynthesis of stachyose, for instance, enzymes like stachyose synthase play a crucial role in the specific transfer of galactose units. semanticscholar.orgresearchgate.net In vitro multienzyme systems have been developed to produce stachyose from sucrose, demonstrating the power of biocatalytic approaches. nih.gov

For the chemical synthesis of stachyose tetradecaacetate, achieving regioselective acetylation is another critical step. While the complete synthesis of this compound with full stereoselective and regioselective control is not yet widely reported, advancements in the regioselective O-acetylation of various glucosides using enzymes like maltose (B56501) O-acetyltransferase from Escherichia coli offer promising avenues. rsc.org Such biocatalysts could potentially be engineered to selectively acetylate the hydroxyl groups of stachyose. Furthermore, methods for the regioselective deacetylation of peracetylated carbohydrates are also being developed, which could allow for the synthesis of specific, partially acetylated stachyose derivatives for structure-activity relationship studies. researchgate.net

Future research in this area will likely focus on the development of one-pot synthesis strategies, automated glycan assembly, and the discovery of novel catalysts (both chemical and biological) to streamline the synthesis of this compound and its analogs with high precision and efficiency.

| Synthesis Challenge | Advanced Methodologies |

| Stereoselectivity | Enzymatic synthesis, Development of novel catalysts |

| Regioselectivity | Protecting group strategies, Biocatalysis (e.g., O-acetyltransferases) |

| Efficiency | One-pot synthesis, Automated glycan assembly |

Exploration of Novel Biological Activities through High-Throughput Screening in Non-Clinical Models

The acetylation of oligosaccharides can significantly alter their biological properties, often enhancing their bioavailability and therapeutic potential. While the specific biological activities of this compound are largely unexplored, research on other acetylated oligosaccharides provides a strong rationale for investigating its potential in various non-clinical models through high-throughput screening (HTS).

Acetylated oligosaccharides have demonstrated a range of biological effects. For example, peracetylated chitosan (B1678972) oligosaccharides have shown neuroprotective effects against glutamate-induced cell death in PC12 cells. rsc.orgplos.org The degree of acetylation has also been shown to be a critical factor in the anti-inflammatory activity of chitooligosaccharides. researchgate.net Furthermore, acetylated glucomanno-oligosaccharides have been found to have potential in regulating hyperglycemia. nih.gov These findings suggest that this compound could possess interesting and potentially useful biological activities.

High-throughput screening (HTS) offers a rapid and efficient way to test large libraries of compounds against a variety of biological targets. nih.govnih.govnih.gov HTS assays can be developed to assess the effects of this compound on various cellular processes, such as cell proliferation, apoptosis, inflammation, and receptor binding. For instance, cell-based assays using cancer cell lines could reveal potential anti-tumor activity. Reporter gene assays could be employed to identify effects on specific signaling pathways.

The exploration of this compound's bioactivities could be guided by the known functions of its parent compound, stachyose, which is known to have prebiotic effects. Acetylation may alter its fermentation profile by gut microbiota or confer new properties. HTS could be used to screen for effects on microbial growth or the production of metabolites by gut bacteria.

Future research in this domain will involve the development and application of a diverse array of HTS platforms to systematically screen this compound and its derivatives for novel biological activities. This will be a crucial step in identifying its potential therapeutic applications.

Integration with Systems Biology and Computational Modeling Approaches for Mechanistic Insights

To move beyond the initial discovery of biological activities, it is essential to understand the underlying mechanisms of action. The integration of systems biology and computational modeling offers powerful tools to gain deep mechanistic insights into how this compound interacts with biological systems.

Systems glycobiology is an emerging field that uses a holistic approach to study the complex networks of biochemical reactions that regulate the structure and function of glycans. rsc.org By constructing computational models of these networks, researchers can simulate how the introduction of a molecule like this compound might perturb the system and lead to a particular biological outcome. This approach can help in identifying potential protein targets and understanding the downstream effects on cellular pathways.

Computational modeling, particularly molecular dynamics (MD) simulations, can provide atomic-level insights into the conformation and interactions of this compound. A study on the molecular dynamics of acetylated oligosaccharides, including acetylated stachyose (referred to as acSTA), has already demonstrated that the shape and mobility of the molecule are influenced by the acetyl groups. researchgate.net Such simulations can be used to predict how this compound might bind to the active site of an enzyme or a receptor. This information is invaluable for understanding its mechanism of action and for the rational design of more potent and selective derivatives.

These computational approaches can also help in interpreting experimental data from high-throughput screening. For example, if a screening campaign identifies that this compound inhibits a particular enzyme, molecular docking and MD simulations can be used to model the binding interaction and identify the key residues involved. This synergy between computational and experimental approaches can significantly accelerate the process of drug discovery and development.

The future of research on this compound will undoubtedly involve a close integration of experimental biology with computational and systems-level modeling to unravel its complex mechanisms of action and to guide its development for potential therapeutic or biotechnological applications.

Interdisciplinary Research Opportunities in Glycochemistry, Bioengineering, and Materials Science

The unique structure of this compound opens up a wide range of interdisciplinary research opportunities, spanning the fields of glycochemistry, bioengineering, and materials science.

In glycochemistry , this compound serves as an interesting target for the development of novel synthetic methodologies, as discussed in section 6.1. Its synthesis and modification can drive innovation in protecting group chemistry, glycosylation strategies, and biocatalysis. Furthermore, the study of its chemical properties and reactivity can contribute to a more fundamental understanding of acetylated oligosaccharides.

In the field of bioengineering , particularly in metabolic oligosaccharide engineering (MOE), acetylated sugars are used to modify cell surface glycans. nih.govnih.gov While this has been extensively studied with monosaccharide analogs, the potential of using more complex acetylated oligosaccharides like this compound is an exciting area for future research. It could be explored whether cells can process and display fragments of this molecule on their surface, potentially altering cell-cell interactions or recognition by pathogens. Another bioengineering application lies in drug delivery. Acetylated starches, for example, are being investigated as materials for controlled-release drug delivery systems. nih.gov The amphiphilic nature imparted by the acetyl groups could make this compound a candidate for the formulation of nanoparticles or other drug carriers. semanticscholar.org

In materials science , the acetylation of polysaccharides is a common strategy to modify their physical properties, such as solubility and thermal stability. plos.org The introduction of acetyl groups can transform a hydrophilic polysaccharide into a more hydrophobic or amphiphilic material, opening up applications in the creation of films, gels, and other biomaterials. semanticscholar.org this compound, as a well-defined, fully acetylated oligosaccharide, could serve as a building block for the synthesis of novel biodegradable polymers with tailored properties. Its potential to self-assemble or to be incorporated into larger polymer networks could be explored for applications in tissue engineering, biodegradable plastics, or as a component in food-related materials. semanticscholar.org

The exploration of this compound at the interface of these disciplines is likely to yield not only a deeper understanding of this specific molecule but also new tools, technologies, and materials with broad applications.

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing the prebiotic efficacy of stachyose tetradecaacetate in animal models?

- Methodological Answer : Prebiotic efficacy is typically evaluated through controlled dietary supplementation in animal models (e.g., zebrafish or rodents). Key steps include:

- Dose optimization : Testing graded levels (e.g., 1–4 g/kg diet) to establish dose-response relationships for gut microbiota modulation .

- Microbiota analysis : Sequencing fecal samples to track changes in beneficial bacterial strains (e.g., Bifidobacterium spp.) and pathogens.

- SCFA quantification : Measuring short-chain fatty acids (SCFAs) via gas chromatography to assess microbial fermentation .

- Immune markers : Evaluating gene expression (e.g., IL1, TNFα) using qPCR, though results may vary by species and experimental design .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for detecting stachyose and its derivatives. Key considerations:

- Sample preparation : Deproteinization and filtration to avoid interference from biological matrices.

- Calibration : Use pure this compound standards for retention time matching and quantification .

- Sensitivity : HPLC coupled with evaporative light scattering detection (ELSD) enhances sensitivity for low-concentration samples .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on stachyose’s impact on immune-related gene expression across studies?

- Methodological Answer : Contradictions often arise from experimental variables such as:

- Species-specific responses : Zebrafish may show non-significant changes in IL1 or TNFα, while tilapia exhibit improved SOD/CAT activity with prebiotic blends .

- Developmental stages : Juvenile vs. adult models differ in gut microbiota maturity and immune system robustness.

- Dietary interactions : Confounding effects of other nutrients (e.g., β-carotene, pectin) in feed formulations must be controlled .

Q. What experimental strategies optimize the study of this compound’s dual role as a prebiotic and antinutritional factor (ANF)?

- Methodological Answer :

- Dose titration : Identify thresholds where prebiotic benefits (e.g., SCFA production) outweigh ANF effects (e.g., reduced feed efficiency) .

- Gut histopathology : Combine microbiota analysis with intestinal morphology assessments (e.g., villus height, mucin content) to evaluate trade-offs .

- Enzyme supplementation : Test α-galactosidase co-administration to mitigate ANF-related digestion issues .

Q. How should researchers design studies to investigate this compound’s impact on the gut-brain axis?

- Methodological Answer :

- Multidisciplinary models : Use germ-free rodents or zebrafish to link gut microbiota changes to behavioral outcomes (e.g., anxiety tests).

- Metabolomic profiling : Track stachyose-derived metabolites (e.g., acetate, butyrate) in serum and brain tissue via LC-MS .

- Longitudinal sampling : Collect data at multiple time points to assess temporal dynamics of microbial colonization and neural effects .

Data Analysis and Interpretation

Q. What statistical approaches address variability in stachyose-related antioxidant enzyme data (e.g., SOD, CAT)?

- Methodological Answer :

- Mixed-effects models : Account for nested variables (e.g., tank effects in aquatic studies) and repeated measures .

- Non-parametric tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normal distributions common in small-sample studies .

- Effect size reporting : Include confidence intervals for non-significant trends (e.g., GPX elevation at 4 g/kg stachyose) to guide power calculations for future work .

Q. How can researchers validate the reproducibility of stachyose fermentation studies in vitro vs. in vivo?

- Methodological Answer :

- In vitro-in vivo correlation (IVIVC) : Simulate colonic fermentation using batch cultures with human/animal fecal inocula and compare SCFA profiles to in vivo results .

- Strain-specific assays : Isolate bacterial strains (e.g., Lactobacillus spp.) from in vivo samples to test stachyose utilization in controlled media .

Future Directions and Limitations

Q. What gaps exist in current methodologies for studying this compound’s interaction with pharmaceuticals?

- Critical Analysis :

- Limitations : Most studies focus on monotherapeutic contexts, neglecting drug-prebiotic interactions (e.g., altered drug bioavailability via microbiota modulation) .

- Recommendation : Integrate pharmacokinetic assays (e.g., Caco-2 cell models) to assess stachyose’s impact on drug absorption .

Q. How can omics technologies advance mechanistic insights into this compound’s prebiotic functions?

- Methodological Answer :

- Metagenomics : Identify microbial genes upregulated by stachyose (e.g., galactose metabolism pathways).

- Transcriptomics : Compare host gene expression profiles (e.g., mucin genes) between stachyose-fed and control groups .

- Integration : Use bioinformatics tools (e.g., KEGG pathway analysis) to link microbial and host datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.